5-Chloro-2-nitrobenzoyl chloride
Overview
Description
5-Chloro-2-nitrobenzoyl chloride, also known as 2-chloro-5-nitrobenzoyl chloride, is a chemical compound with the molecular formula C7H3Cl2NO312. It has a molecular weight of 220.0112.
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-nitrobenzoyl chloride consists of a benzene ring substituted with a chlorine atom, a nitro group, and a benzoyl chloride group2. The InChI key for this compound is OGLKKYALUKXVPQ-UHFFFAOYSA-N12.
Physical And Chemical Properties Analysis
5-Chloro-2-nitrobenzoyl chloride is a powder to crystal substance that can range in color from white to orange to green4. It has a melting point of 58-60°C and a boiling point of 157-158°C at 11mm4. The density is predicted to be 1.575±0.06 g/cm34.
Scientific Research Applications
Facilitating Complex Synthesis
5-Chloro-2-nitrobenzoyl chloride has been instrumental in the synthesis of diverse organic compounds. For instance, it has enabled the facile synthesis of derivatives such as 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, showcasing its utility in organic synthesis and the development of compounds with potential biological activities (Havaldar, Bhise, & Burudkar, 2004). Similarly, its role as a building block in the synthesis of various heterocyclic scaffolds emphasizes its versatility and importance in heterocyclic chemistry (Křupková, Funk, Soural, & Hlaváč, 2013).
Advancing Crystallographic Studies
Research has also explored the crystal structure and spectroscopic studies of compounds derived from 5-Chloro-2-nitrobenzoyl chloride. For example, the study of hydrogen-bonded framework structures in certain compounds highlights the chemical's contribution to understanding molecular interactions and structural chemistry (Vasconcelos et al., 2006).
Cytotoxic Property Evaluation
The cytotoxic properties of compounds synthesized from 5-Chloro-2-nitrobenzoyl chloride have been evaluated, suggesting its potential in developing chemotherapeutic agents. A study on a silver(I) complex showed high cytotoxic property to both normal and carcinoma cells, indicating the compound's relevance in medical and pharmaceutical research (Wang & Shi, 2011).
Safety And Hazards
5-Chloro-2-nitrobenzoyl chloride is sensitive to moisture4. It should be stored under inert gas (nitrogen or Argon) at 2-8°C4. It’s recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation5. Personal protective equipment/face protection should be worn, and contact with skin, eyes, and clothing should be avoided5.
Future Directions
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
5-chloro-2-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYCUXFKGUOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369086 | |
Record name | 5-chloro-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-nitrobenzoyl chloride | |
CAS RN |
41994-44-9 | |
Record name | 5-chloro-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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